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Compound of Interest

Compound Name: D-Glucose-13C2,d2

Cat. No.: B12410730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-¹³C₂,d₂, a stable

isotope-labeled glucose tracer, and its critical role in advancing metabolic research. This

document details the tracer's properties, its application in metabolic flux analysis (MFA), and

provides structured experimental protocols and data presentation to facilitate its use in

laboratory settings.

Introduction to D-Glucose-¹³C₂,d₂
D-Glucose-¹³C₂,d₂ is a powerful tool in the field of metabolomics. It is a form of glucose in

which two carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and two

hydrogen atoms are replaced with deuterium (²H or d). This dual labeling allows for the

simultaneous tracing of both carbon and hydrogen pathways in cellular metabolism. The most

common variant for metabolic flux analysis is [1,2-¹³C₂]D-glucose, often complemented with

deuterium labeling at specific positions, such as [6,6'-d₂], to investigate discrete metabolic

pathways.

The use of stable, non-radioactive isotopes like ¹³C and deuterium makes D-Glucose-¹³C₂,d₂ a

safe and effective tracer for in vitro, in vivo, and clinical studies.[1] By introducing this labeled

glucose into a biological system, researchers can track its uptake and conversion into various

downstream metabolites. The pattern of isotopic enrichment in these metabolites provides a

quantitative measure of the activity of different metabolic pathways.
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Chemical and Physical Properties
Stable isotope-labeled glucose variants are chemically identical to their unlabeled counterparts,

ensuring they are metabolized in the same manner. The key difference lies in their molecular

weight, which allows for their distinction and quantification using mass spectrometry (MS) and

nuclear magnetic resonance (NMR) spectroscopy.

Property Value Reference

Molecular Formula ¹³C₂C₄H₁₀D₂O₆

Molecular Weight ~184.15 g/mol

Isotopic Purity Typically >98-99 atom % ¹³C

Physical Form White to off-white powder

The Role of D-Glucose-¹³C₂,d₂ in Metabolic Research
D-Glucose-¹³C₂,d₂ is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used

to quantify the rates (fluxes) of metabolic reactions within a cell or organism.[2] This is

particularly valuable in understanding the metabolic reprogramming that occurs in various

diseases, most notably cancer, and in the optimization of bioprocesses, such as those using

Chinese Hamster Ovary (CHO) cells for therapeutic protein production.[3][4]

Tracing Central Carbon Metabolism
[1,2-¹³C₂]glucose is exceptionally well-suited for dissecting the upper pathways of central

carbon metabolism: glycolysis and the pentose phosphate pathway (PPP).[5]

Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in lactate labeled

with ¹³C at positions 2 and 3 ([2,3-¹³C₂]lactate).

Pentose Phosphate Pathway: If the glucose molecule first enters the oxidative PPP, the C1

carbon is lost as CO₂. The resulting five-carbon sugar can then re-enter glycolysis, leading to

the formation of lactate with a single ¹³C label at position 3 ([3-¹³C]lactate).

By measuring the relative abundance of these different lactate isotopologues, researchers can

calculate the relative flux of glucose through glycolysis versus the PPP.
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Deuterium Labeling for Deeper Insights
The addition of deuterium labels provides another layer of information. For instance, [6,6'-

d₂]glucose can be used in Deuterium Metabolic Imaging (DMI) to non-invasively visualize

glucose metabolism in vivo.[1][6] The deuterium atoms can be tracked as they are incorporated

into water, lactate, and glutamate, providing insights into glycolysis and the TCA cycle. While

less common, a dually labeled tracer like D-Glucose-¹³C₂,d₂ can offer a more comprehensive

view of both carbon and hydrogen fluxes simultaneously.

Experimental Protocols
The following sections outline generalized protocols for in vitro ¹³C-MFA experiments using D-

Glucose-¹³C₂ as the tracer. These should be adapted based on the specific cell line,

experimental goals, and available analytical instrumentation.

Cell Culture and Labeling
This protocol is based on methodologies for adherent cell lines such as A549 (human lung

carcinoma) and CHO cells.

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes)

and grow to the desired confluency (typically 70-80%).

Media Preparation: Prepare culture medium containing the desired concentration of D-

Glucose-¹³C₂. The standard glucose concentration in DMEM (4.5 g/L or 25 mM) can be

replaced with the labeled glucose. For precise flux measurements, it is crucial to use a

medium where the labeled glucose is the only glucose source.

Isotopic Labeling:

Aspirate the existing medium from the cells.

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

Add the pre-warmed labeling medium to the cells.

Incubate the cells for a predetermined time to allow for the incorporation of the isotopic

label and to reach a metabolic and isotopic steady state. This time can range from a few
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hours to over 24 hours, depending on the cell type and the pathways of interest.[7][8]

Metabolites in glycolysis typically reach isotopic steady state within 1.5 hours for [1,2-

¹³C]glucose in CHO cells.[8]

Metabolite Extraction
Rapid and efficient quenching of metabolism is critical to prevent changes in metabolite levels

during extraction.

Quenching:

Aspirate the labeling medium.

Immediately wash the cells with ice-cold PBS.

Add a pre-chilled extraction solvent. A commonly used solvent is a mixture of methanol,

acetonitrile, and water (e.g., 50:30:20 v/v/v) kept at -20°C or colder.

Cell Lysis and Collection:

Scrape the cells in the extraction solvent.

Transfer the cell lysate to a microcentrifuge tube.

Protein and Debris Removal:

Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet

protein and cell debris.

Sample Collection:

Carefully collect the supernatant containing the polar metabolites.

The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator

and stored at -80°C until analysis.

Analytical Methods
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LC-MS/MS is a highly sensitive and specific method for quantifying the mass isotopologue

distribution of metabolites.

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g.,

the initial mobile phase of the chromatography gradient).

Chromatographic Separation: Separate the metabolites using a suitable LC column, such as

a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

Mass Spectrometry Analysis:

Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-Exactive or a

Triple Quadrupole instrument).

Acquire data in full scan mode to identify all isotopologues of a given metabolite or in

selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for

targeted quantification.

The mass difference between isotopologues will correspond to the number of ¹³C atoms

incorporated.

A generalized LC-MS/MS workflow is depicted below:
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Caption: Workflow for LC-MS/MS-based metabolic flux analysis.

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms

within a molecule.
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Sample Preparation: Reconstitute the dried extract in a suitable deuterated solvent (e.g.,

D₂O) containing a known concentration of an internal standard (e.g., DSS).

NMR Acquisition: Acquire ¹H and/or ¹³C NMR spectra. ¹H-[¹³C] heteronuclear single quantum

coherence (HSQC) experiments are particularly powerful for resolving and quantifying ¹³C-

labeled metabolites.[9]

Data Analysis: The splitting patterns and chemical shifts in the NMR spectra reveal the

positions and extent of ¹³C labeling. For example, the J-coupling between adjacent ¹³C atoms

can be used to identify which bonds in a metabolite are derived from the [1,2-¹³C₂]glucose

tracer.

Data Presentation and Interpretation
The primary output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID) for

various metabolites. This data is then used in computational models to estimate metabolic

fluxes.

Quantitative Data Summary
The following table provides an example of how to present quantitative data from a ¹³C-MFA

experiment. The values are illustrative and will vary depending on the cell type and

experimental conditions.
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Metabolite Isotopologue

Fractional
Abundance (%)
(Exponential
Growth)

Fractional
Abundance (%)
(Stationary Phase)

Lactate M+0 (Unlabeled) 10 20

M+1 (from PPP) 5 3

M+2 (from Glycolysis) 85 77

Citrate M+0 25 35

M+1 15 12

M+2 50 45

M+3 10 8

Glutamate M+0 30 40

M+1 20 15

M+2 45 40

M+3 5 5

Signaling Pathways and Logical Relationships
The following diagrams illustrate the flow of the ¹³C labels from [1,2-¹³C₂]glucose through

glycolysis and the pentose phosphate pathway, and a general experimental workflow.
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Caption: Fate of ¹³C labels from [1,2-¹³C₂]glucose in glycolysis and PPP.
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Caption: General workflow for a ¹³C-MFA experiment.
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Conclusion
D-Glucose-¹³C₂,d₂ is an indispensable tool for quantitative metabolic research. By enabling the

precise tracing of carbon and hydrogen atoms through complex metabolic networks, it provides

unparalleled insights into cellular physiology in both health and disease. The methodologies

outlined in this guide, from experimental design to data analysis, provide a framework for

researchers to leverage the power of stable isotope tracers to unravel the complexities of

cellular metabolism. As analytical technologies continue to advance, the application of D-

Glucose-¹³C₂,d₂ and other labeled compounds will undoubtedly lead to new discoveries and

therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to D-Glucose-¹³C₂,d₂ in
Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12410730#what-is-d-glucose-13c2-d2-and-its-role-in-
metabolic-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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